molecular formula C17H16F3NO2S B2781346 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1396794-92-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2781346
CAS No.: 1396794-92-5
M. Wt: 355.38
InChI Key: FOBZGDFUEQIZPF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBZGDFUEQIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a thiophene derivative under controlled conditions.

    Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising anticancer properties. Research indicates that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related thiadiazole derivatives can decrease the viability of human leukemia, melanoma, and breast cancer cells through apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression. The structural features allow it to interact with targets such as topoisomerase II and various kinases that are critical in cell cycle regulation . This mechanism of action can potentially lead to the development of novel chemotherapeutic agents.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates: Key intermediates such as cyclopropyl ketones and thiophene derivatives are synthesized.
  • Reactions: Subsequent reactions include aldol condensation, cyclization, and amide formation.
  • Purification: Techniques like recrystallization and chromatography are employed to obtain high-purity products .

Industrial Production

In industrial settings, optimized synthetic routes are utilized to enhance yield and purity. Continuous flow chemistry methods may be employed to scale up production effectively .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

StudyCompoundCancer TypeObserved Effect
Thiadiazole DerivativesVarious (Leukemia, Melanoma)Decreased cell viability
N-(5-{...})Triple Negative Breast CancerReduced xenograft growth
Filanesib (ARRY-520)LeukemiaDecreased tumor growth

These studies emphasize the potential for developing new therapeutic agents based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-benzamide
  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Comparison: Compared to these similar compounds, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following features:

  • Cyclopropyl Group : Contributes to the rigidity and potential steric effects.
  • Thiophene Ring : Enhances aromatic characteristics, influencing reactivity and biological interactions.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.
PropertyValue
Chemical FormulaC18H21F3N2O3S
Molecular Weight396.43 g/mol
IUPAC NameThis compound
SMILES StringCOc1ccc(C(=O)NCC(O)(C2CC2)c3cccs3)cc1
InChI Key[InChIKey]

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclopropyl Intermediate : Reaction of cyclopropyl precursors with thiophene derivatives.
  • Hydroxylation : Introduction of the hydroxyl group via reagents like hydrogen peroxide.
  • Amide Coupling : Coupling with a trifluoromethyl benzamide using coupling agents (e.g., EDCI).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups allow for:

  • Hydrogen Bonding : Facilitating interactions with target proteins.
  • Hydrophobic Interactions : Enhancing binding affinity.
  • π-π Stacking : Contributing to stability in protein-ligand complexes.

Antimicrobial and Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the thiophene and trifluoromethyl groups can enhance activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum .

Case Studies

  • Antiparasitic Activity Against Toxoplasma gondii :
    • A study evaluated derivatives of benzamides for their efficacy against T. gondii. The results demonstrated that specific modifications led to improved potency against tachyzoites, with some compounds showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy :
    • A series of tests on related compounds indicated significant activity against various bacterial strains, suggesting potential for development as novel antibiotics .

Research Findings

Recent studies have explored the broader implications of compounds within this chemical class:

  • Compounds exhibiting structural similarities have been shown to possess anti-inflammatory, anticancer, and antiviral activities .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntiparasiticToxoplasma gondii5.0
AntibacterialStaphylococcus aureus12.5
AnticancerHeLa Cells15.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, and how can purity be maximized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with benzamide derivatives and functionalizing with cyclopropyl, hydroxy, and thiophenyl groups. Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., EDC/HOBt) to link the benzamide core to the hydroxyethyl-thiophene intermediate .
  • Purification : Continuous flow reactors and chromatography (HPLC or flash) are critical for isolating high-purity products (>95%) .
    • Challenges : Steric hindrance from the cyclopropyl group may reduce reaction yields, necessitating excess reagents or elevated temperatures .

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and stereochemistry?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D-COSY to resolve overlapping signals from thiophene, cyclopropyl, and benzamide moieties .
  • X-ray crystallography : To confirm absolute configuration, particularly the stereochemistry of the hydroxy group .
    • Key data : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay, given structural analogs (e.g., Fluopyram) show activity in this class .
  • Antifungal activity : Use microdilution assays against Fusarium spp., referencing IC50_{50} values from similar benzamide derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity and metabolic stability in biological systems?

  • Mechanistic insight :

  • Lipophilicity : The -CF3_3 group enhances membrane permeability (logP ~2.8–3.5), measured via shake-flask or HPLC methods .
  • Metabolic resistance : Fluorine’s electronegativity reduces oxidative metabolism; confirm via liver microsome assays (e.g., human CYP450 isoforms) .
    • Data contradiction : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH or co-solvents) .

Q. What computational strategies can predict its electronic properties and interaction with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Molecular docking : Use AutoDock Vina to model binding modes with AChE (PDB: 4EY7) or fungal cytochrome P450 targets .
    • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Key modifications :

  • Cyclopropyl substitution : Replace with spirocyclic or bicyclic groups to modulate steric effects .
  • Thiophene vs. furan : Test analogs with furan rings to evaluate heteroaromatic ring contributions to potency .
    • Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ\sigma) with bioactivity .

Q. What experimental approaches resolve contradictions in reported solubility and bioavailability data?

  • Strategies :

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
  • Bioavailability assays : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
    • Troubleshooting : Discrepancies may stem from polymorphic forms; characterize via DSC and PXRD .

Methodological Notes

  • Key references : Prioritized peer-reviewed synthesis protocols (), mechanistic studies ( ), and computational frameworks ( ).

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